Cas no 1511581-89-7 (1-(1H-imidazol-2-yl)cyclobutylmethanamine)

1-(1H-Imidazol-2-yl)cyclobutylmethanamine is a heterocyclic amine compound featuring both an imidazole and cyclobutyl moiety, offering unique reactivity and structural versatility in synthetic chemistry. Its fused ring system provides a rigid scaffold, making it valuable for the development of pharmacologically active molecules or as a building block in medicinal chemistry. The presence of the primary amine group enhances its utility in derivatization reactions, enabling the formation of amides, imines, or other functionalized intermediates. This compound’s balanced lipophilicity and steric profile may contribute to improved bioavailability in drug design applications. Its stability under standard conditions further supports its use in multi-step synthetic routes.
1-(1H-imidazol-2-yl)cyclobutylmethanamine structure
1511581-89-7 structure
Product Name:1-(1H-imidazol-2-yl)cyclobutylmethanamine
CAS No:1511581-89-7
MF:C8H13N3
MW:151.208921194077
CID:6585073
PubChem ID:82594916
Update Time:2025-06-30

1-(1H-imidazol-2-yl)cyclobutylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(1H-imidazol-2-yl)cyclobutylmethanamine
    • [1-(1H-imidazol-2-yl)cyclobutyl]methanamine
    • EN300-1789477
    • 1511581-89-7
    • Inchi: 1S/C8H13N3/c9-6-8(2-1-3-8)7-10-4-5-11-7/h4-5H,1-3,6,9H2,(H,10,11)
    • InChI Key: ZEDDSOMEAJXZQS-UHFFFAOYSA-N
    • SMILES: N1C=CN=C1C1(CN)CCC1

Computed Properties

  • Exact Mass: 151.110947427g/mol
  • Monoisotopic Mass: 151.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 54.7Ų

1-(1H-imidazol-2-yl)cyclobutylmethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1789477-0.05g
[1-(1H-imidazol-2-yl)cyclobutyl]methanamine
1511581-89-7
0.05g
$1212.0 2023-09-19
Enamine
EN300-1789477-0.1g
[1-(1H-imidazol-2-yl)cyclobutyl]methanamine
1511581-89-7
0.1g
$1269.0 2023-09-19
Enamine
EN300-1789477-0.25g
[1-(1H-imidazol-2-yl)cyclobutyl]methanamine
1511581-89-7
0.25g
$1328.0 2023-09-19
Enamine
EN300-1789477-0.5g
[1-(1H-imidazol-2-yl)cyclobutyl]methanamine
1511581-89-7
0.5g
$1385.0 2023-09-19
Enamine
EN300-1789477-1.0g
[1-(1H-imidazol-2-yl)cyclobutyl]methanamine
1511581-89-7
1g
$1442.0 2023-06-02
Enamine
EN300-1789477-2.5g
[1-(1H-imidazol-2-yl)cyclobutyl]methanamine
1511581-89-7
2.5g
$2828.0 2023-09-19
Enamine
EN300-1789477-5.0g
[1-(1H-imidazol-2-yl)cyclobutyl]methanamine
1511581-89-7
5g
$4184.0 2023-06-02
Enamine
EN300-1789477-10.0g
[1-(1H-imidazol-2-yl)cyclobutyl]methanamine
1511581-89-7
10g
$6205.0 2023-06-02
Enamine
EN300-1789477-1g
[1-(1H-imidazol-2-yl)cyclobutyl]methanamine
1511581-89-7
1g
$1442.0 2023-09-19
Enamine
EN300-1789477-5g
[1-(1H-imidazol-2-yl)cyclobutyl]methanamine
1511581-89-7
5g
$4184.0 2023-09-19

Additional information on 1-(1H-imidazol-2-yl)cyclobutylmethanamine

1-(1H-Imidazol-2-yl)cyclobutylmethanamine (CAS No. 1511581-89-7): A Comprehensive Overview

Introduction to 1-(1H-Imidazol-2-yl)cyclobutylmethanamine

1-(1H-Imidazol-2-yl)cyclobutylmethanamine, identified by the CAS registry number 1511581-89-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule combines the structural features of an imidazole ring and a cyclobutane moiety, making it a unique candidate for various applications. The imidazole group, known for its aromaticity and nitrogen-containing heterocyclic structure, contributes to the compound's potential as a ligand or a component in drug design. Recent studies have highlighted its role in medicinal chemistry, particularly in the development of bioactive compounds with therapeutic potential.

Structural Analysis and Synthesis

The synthesis of 1-(1H-imidazol-2-yl)cyclobutylmethanamine involves a multi-step process that typically begins with the preparation of the imidazole derivative. The cyclobutane ring is introduced through either thermal or catalytic methods, ensuring the stability and reactivity of the final product. Researchers have explored various synthetic pathways, including palladium-catalyzed coupling reactions and organocatalytic strategies, to optimize the yield and purity of this compound. The structural integrity of cyclobutane rings has been a focal point in these studies, as it significantly influences the compound's physical properties and biological activity.

Biological Activity and Applications

Recent advancements in medicinal chemistry have underscored the potential of imidazole-containing compounds as modulators of key biological targets. 1-(1H-imidazol-2-yl)cyclobutylmethanamine has shown promise in inhibiting enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its ability to interact with these enzymes suggests its potential as a lead compound for developing treatments for Alzheimer's disease and related conditions. Additionally, studies have explored its role as an antioxidant, highlighting its capacity to scavenge free radicals and protect cellular components from oxidative damage.

Mechanistic Insights and Computational Studies

To gain deeper insights into the biological activity of cyclobutane-containing imidazole derivatives, computational methods such as molecular docking and quantum mechanics have been employed. These studies reveal that the compound's imidazole ring plays a critical role in stabilizing interactions with target proteins. The cyclobutane moiety, on the other hand, contributes to the molecule's flexibility and ability to adopt conformations favorable for binding. Such findings are pivotal for guiding further optimization efforts aimed at enhancing the compound's bioavailability and efficacy.

Safety Considerations and Future Directions

While cyclobutane rings are generally stable under physiological conditions, their reactivity under specific experimental conditions requires careful consideration. Researchers have conducted toxicity studies to assess the safety profile of 1-(1H-imidazol-2-yl)cyclobutylmethanamine, particularly focusing on its potential genotoxicity and cytotoxicity. Preliminary results indicate that the compound exhibits low toxicity at therapeutically relevant concentrations, making it a viable candidate for further preclinical testing.

In conclusion, cyclobutane-containing imidazole derivatives, exemplified by CAS No. 1511581-89-7, represent a promising class of compounds with diverse applications in drug discovery and chemical synthesis. Continued research into their structural properties, biological activity, and safety profiles will undoubtedly pave the way for innovative therapeutic interventions.

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.